Cas no 1917-97-1 (Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester)
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester
- Octan-2-yl (2,4-Dichlorophenoxy)acetate
- 2,4-D 2-octyl ester
- 2,4-Dichlorophenoxyacetic acid isooctyl ester
- 2,4-D-meptyl
- 2,4-D-meptyl [ISO]
- 2-Octanol, (2,4-dichlorophenoxy)acetate
- 2-Octyl 2,4-dichlorophenoxyacetate
- Acetic acid, (2,4-dichlorophenoxy)-, 1-methylheptyl ester
- BRN 2293219
- Caswell No. 315AU
- EPA Pesticide Chemical Code 030065
- (2,4-Dichlorophenoxy)acetic Acid Octan-2-yl Ester
- 2,4-D Meptyl Ester
- 2,4-D Octan-2-yl Ester
- octan-2-yl 2-(2,4-dichlorophenoxy)acetate
- 2,4-Dichlorphenoxyessigsaeure-2-octylester
- AKOS037646783
- Spectrum2_001848
- NS00121629
- Q27189547
- NCGC00094537-01
- O0518
- KBioSS_002386
- KBio3_001899
- 1917-97-1
- CHEMBL1314736
- NCGC00094537-02
- Spectrum5_001994
- 6P9YR9Z214
- SPECTRUM330048
- SpecPlus_000480
- KBio2_007518
- Spectrum3_000840
- DTXSID6041343
- Acetic acid, (2,4-dichlorophenoxy)-,2-octyl ester
- CCG-39386
- CHEBI:110166
- NCGC00094537-03
- UNII-6P9YR9Z214
- KBio2_004950
- T72004
- (1-methylheptyl)2,4-dichloro-phenoxyacetate
- KBioGR_001119
- Acetic acid, 2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester
- KBio2_002382
- BSPBio_002399
- KBio1_001520
- Spectrum_001869
- SPBio_001636
- AS-70784
- 2,4-D, 2-octyl ester
- Spectrum4_000680
- MFCD01671994
- DivK1c_006576
- DTXCID4021343
-
- MDL: MFCD01671994
- Inchi: 1S/C16H22Cl2O3/c1-3-4-5-6-7-12(2)21-16(19)11-20-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3
- InChI Key: GJNVTNDAZUATRV-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OCC(=O)OC(C)CCCCCC)Cl
Computed Properties
- Exact Mass: 332.09476
- Monoisotopic Mass: 332.0945999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- Density: 1.1506 (rough estimate)
- Boiling Point: 449.37°C (rough estimate)
- Refractive Index: 1.5810 (estimate)
- PSA: 35.53
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O869171-100mg |
Octan-2-yl (2,4-Dichlorophenoxy)acetate |
1917-97-1 | 96% | 100mg |
887.40 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0518-1G |
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester |
1917-97-1 | 96.0%(GC) | 1G |
¥4990.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0518-100MG |
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester |
1917-97-1 | 96.0%(GC) | 100MG |
¥990.0 | 2022-09-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0518-100MG |
Octan-2-yl (2,4-Dichlorophenoxy)acetate |
1917-97-1 | >96.0%(GC) | 100mg |
¥895.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | O0518-1G |
Octan-2-yl (2,4-Dichlorophenoxy)acetate |
1917-97-1 | >96.0%(GC) | 1g |
¥4495.00 | 2023-09-07 | |
| eNovation Chemicals LLC | D757451-100mg |
Acetic acid, 2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester |
1917-97-1 | 96.0% | 100mg |
$190 | 2024-06-07 | |
| abcr | AB550250-100 mg |
Octan-2-yl (2,4-Dichlorophenoxy)acetate; . |
1917-97-1 | 100MG |
€176.50 | 2023-04-13 | ||
| abcr | AB550250-1 g |
Octan-2-yl (2,4-Dichlorophenoxy)acetate; . |
1917-97-1 | 1g |
€1,052.40 | 2023-04-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0518-1G |
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester |
1917-97-1 | 96.0%(GC) | 1g |
¥4990.0 | 2024-07-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0518-100MG |
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester |
1917-97-1 | 96.0%(GC) | 100mg |
¥790.0 | 2024-07-20 |
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester Suppliers
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
Additional information on Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester
Recent Advances in the Study of Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester (CAS: 1917-97-1)
Acetic acid,2-(2,4-dichlorophenoxy)-, 1-methylheptyl ester (CAS: 1917-97-1), also known as 2,4-D-1-methylheptyl ester, is a synthetic auxin herbicide widely used in agriculture to control broadleaf weeds. Recent studies have focused on its environmental fate, toxicological profile, and potential applications in medicinal chemistry. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging research trends.
Recent investigations into the environmental persistence of 1917-97-1 have revealed its moderate degradation rate in soil, with a half-life ranging from 15 to 30 days depending on soil type and microbial activity. Advanced analytical techniques, including LC-MS/MS and GC-MS, have been employed to track its metabolites, identifying 2,4-dichlorophenol as a primary degradation product. These findings are critical for assessing the ecological risks associated with its agricultural use.
In the realm of toxicology, new in vitro studies have demonstrated that 1917-97-1 exhibits selective cytotoxicity towards certain cancer cell lines, particularly in hormone-dependent cancers. Mechanistic studies suggest that this compound may interfere with estrogen receptor signaling pathways, opening avenues for its potential repurposing in oncology. However, researchers caution that further in vivo studies are needed to validate these preliminary findings.
The compound's unique chemical structure has also attracted attention in drug discovery. Recent computational chemistry studies have explored its potential as a scaffold for developing novel anti-inflammatory agents. Molecular docking simulations indicate that derivatives of 1917-97-1 show promising binding affinities to COX-2 enzymes, suggesting possible applications in pain management and inflammatory disease treatment.
Regulatory agencies have recently updated their guidelines regarding 1917-97-1 usage, reflecting new data on its ecotoxicological profile. The European Chemicals Agency (ECHA) has proposed stricter limits on its application rates in sensitive ecosystems. Concurrently, agricultural researchers are developing more efficient formulations to minimize environmental impact while maintaining herbicidal efficacy.
Looking forward, the most promising research directions for 1917-97-1 include: (1) development of targeted delivery systems to reduce off-target effects in agricultural applications, (2) exploration of its potential as a lead compound in anticancer drug development, and (3) investigation of its interactions with microbial communities in soil ecosystems. These multidisciplinary approaches demonstrate the compound's continuing relevance in both agricultural and biomedical research.
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